molecular formula C13H18OS B472466 4'-(n-Pentylthio)acetophenone CAS No. 101267-04-3

4'-(n-Pentylthio)acetophenone

Cat. No. B472466
CAS RN: 101267-04-3
M. Wt: 222.35g/mol
InChI Key: WAJYAZBDIZDEPV-UHFFFAOYSA-N
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Description

4'-(n-Pentylthio)acetophenone, also known as PTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAP has a unique structure and properties that make it an attractive compound for research and development.

Mechanism of Action

The mechanism of action of 4'-(n-Pentylthio)acetophenone is not well understood. However, it is believed that 4'-(n-Pentylthio)acetophenone exerts its biological effects by interacting with thiols in biological systems. 4'-(n-Pentylthio)acetophenone has been shown to inhibit the growth of various bacteria and cancer cells by inducing oxidative stress and apoptosis. 4'-(n-Pentylthio)acetophenone has also been shown to interact with proteins involved in various cellular processes such as DNA repair and cell cycle regulation.
Biochemical and Physiological Effects:
4'-(n-Pentylthio)acetophenone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4'-(n-Pentylthio)acetophenone can inhibit the growth of various bacteria and cancer cells. 4'-(n-Pentylthio)acetophenone has also been shown to induce oxidative stress and apoptosis in cancer cells. In vivo studies have shown that 4'-(n-Pentylthio)acetophenone can reduce the growth of tumors in mice. 4'-(n-Pentylthio)acetophenone has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

4'-(n-Pentylthio)acetophenone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure and properties that make it an attractive compound for research and development. However, 4'-(n-Pentylthio)acetophenone also has some limitations. It is a relatively new compound, and its biological effects and mechanism of action are not well understood. 4'-(n-Pentylthio)acetophenone is also a toxic compound that requires proper handling and disposal.

Future Directions

There are several future directions for the research and development of 4'-(n-Pentylthio)acetophenone. One direction is to further investigate the mechanism of action of 4'-(n-Pentylthio)acetophenone and its biological effects. Another direction is to explore the potential applications of 4'-(n-Pentylthio)acetophenone in various fields such as medicine and material science. 4'-(n-Pentylthio)acetophenone can also be used as a starting point for the synthesis of other compounds with unique properties and applications. Overall, 4'-(n-Pentylthio)acetophenone has great potential for scientific research and development, and further studies are needed to fully understand its properties and applications.

Synthesis Methods

The synthesis of 4'-(n-Pentylthio)acetophenone involves the reaction between 4-acetylthiophenol and 1-bromopentane in the presence of a base such as potassium carbonate. The reaction results in the formation of 4'-(n-Pentylthio)acetophenone, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of 4'-(n-Pentylthio)acetophenone can be determined using various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

4'-(n-Pentylthio)acetophenone has been extensively studied for its potential applications in various fields such as chemistry, biology, and material science. In chemistry, 4'-(n-Pentylthio)acetophenone can be used as a building block for the synthesis of other compounds. It can also be used as a fluorescent probe for the detection of thiols in biological systems. In biology, 4'-(n-Pentylthio)acetophenone has been shown to have antimicrobial and anticancer properties. It can also be used as a photoaffinity label for the identification of protein-protein interactions. In material science, 4'-(n-Pentylthio)acetophenone can be used as a precursor for the synthesis of luminescent materials.

properties

IUPAC Name

1-(4-pentylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJYAZBDIZDEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(n-Pentylthio)acetophenone

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